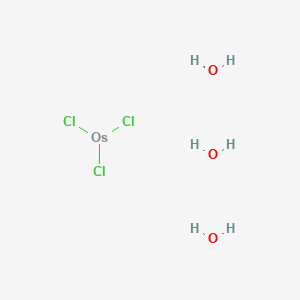

Osmium trichloride trihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Osmium trichloride trihydrate, also known as Osmium (III) chloride trihydrate, is an inorganic chemical compound of osmium metal and chlorine . It is used as a reagent for the preparation of dichlorodihydridoosmium complexes and is also useful as starting materials and an efficient alkane oxidation catalyst in the presence of pyridine and hydrogen oxide .

Synthesis Analysis

Osmium (III) chloride can be synthesized by a reaction of chlorine with osmium: 2Os + 3Cl2 → 2OsCl3. It can also be made by heating osmium (IV) chloride: 2OsCl4 → 2OsCl3 + Cl2 .Molecular Structure Analysis

The molecular formula of this compound is Cl3H6O3Os . The linear formula is OsCl3 · xH2O . The SMILES string representation is O.O.O.ClOsCl .Chemical Reactions Analysis

Osmium (III) Chloride Trihydrate is an excellent water-soluble crystalline Osmium source for uses compatible with chlorides. Chloride compounds can conduct electricity when fused or dissolved in water. Chloride materials can be decomposed by electrolysis to chlorine gas and the metal .Physical And Chemical Properties Analysis

Osmium (III) chloride forms black-brown crystals . It forms a hydrate of the composition OsCl3·3H2O with dark green crystals . It is soluble in water . The molar mass is 296.58 g·mol −1 .Applications De Recherche Scientifique

Osmium complexes, such as osmium pentachloride, can be prepared and characterized for various applications. These complexes have been studied for their physical and chemical properties using x-ray, infrared, and UV-visible spectroscopy (Burns & O'Donnell, 1979).

Osmium compounds have potential in cancer therapeutics, with diverse modes of action including DNA interactions and protein inhibition. Polypyridyl Os(ii) compounds show promise for luminescent cell imaging and photodynamic therapy due to favorable photophysical properties (Zhang & Huang, 2018).

Osmium complexes have applications in scanning electron microscopy for coating biological specimens. This technique enhances the visualization of soft tissue surfaces under an electron beam (Kelley, Dekker, & Bluemink, 1973).

Electrochemical studies of osmium complexes, such as tris(2,2'-bipyridine)osmium(II), have explored their interaction with DNA. These studies are significant for understanding the binding behavior of osmium compounds with biological molecules (Rodriguez & Bard, 1990).

In the field of organometallic chemistry, osmium hydride complexes have shown efficacy in catalytic activities, such as the dehydrogenative coupling of alcohols and amines. These studies contribute to the understanding of osmium's role in catalysis (Esteruelas et al., 2017).

Osmium's isotopic record in the marine environment has been developed as a tracer in paleoceanographic research, providing insights into historical oceanic conditions (Peucker‐Ehrenbrink & Ravizza, 2000).

Mécanisme D'action

While specific mechanisms of action for Osmium trichloride trihydrate are not well-documented, it is known that osmium-based complexes have attracted significant attention as potential anticancer drugs due to their diverse cytotoxic activities . Osmium (III) chloride hydrate is used as a precursor material for the production of dichlorodihydridoosmium complex compounds and other compounds .

Safety and Hazards

Osmium (III) chloride trihydrate is toxic if swallowed, in contact with skin, and if inhaled. It causes severe skin burns and eye damage. It also causes serious eye damage . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

trichloroosmium;trihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.3H2O.Os/h3*1H;3*1H2;/q;;;;;;+3/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACQLNPCDXDCID-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.Cl[Os](Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H6O3Os |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40721565 |

Source

|

| Record name | Trichloroosmium--water (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135296-80-9 |

Source

|

| Record name | Trichloroosmium--water (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl ({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate hydrochloride](/img/structure/B8086087.png)

![1-[(Methylamino)methyl]cyclopropanecarboxylic acid hydrochloride](/img/structure/B8086092.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8086105.png)